(4,5-Dichloro-1,3-thiazol-2-yl)methanol
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Overview
Description
“(4,5-Dichloro-1,3-thiazol-2-yl)methanol” is a chemical compound with the molecular formula C4H3Cl2NOS . It has a molecular weight of 184.05 . The IUPAC name for this compound is (3,4-dichloroisothiazol-5-yl)methanol .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Scientific Research Applications
Antioxidant, Analgesic, and Anti-inflammatory Applications
Thiazole derivatives, such as (4,5-Dichloro-1,3-thiazol-2-yl)methanol, have been found to exhibit antioxidant, analgesic, and anti-inflammatory properties . These properties make them potential candidates for the development of new therapeutic agents in the treatment of conditions associated with oxidative stress, pain, and inflammation .
Antimicrobial and Antifungal Applications
Thiazole compounds have demonstrated significant antimicrobial and antifungal activities . For instance, sulfathiazole, a thiazole derivative, is a well-known antimicrobial drug . The antimicrobial activity of these compounds can be harnessed in the development of new antimicrobial agents .
Antiviral Applications
Thiazole derivatives have also shown potential as antiviral agents . Ritonavir, an antiretroviral drug used in the treatment of HIV/AIDS, is a notable example of a thiazole-based compound .
Diuretic and Anticonvulsant Applications
Thiazole compounds have been found to possess diuretic and anticonvulsant properties . These properties can be exploited in the development of new drugs for the treatment of conditions such as epilepsy and fluid retention .
Neuroprotective Applications
Thiazole derivatives have shown potential as neuroprotective agents . These compounds could be used in the development of new therapeutic agents for neurodegenerative diseases such as Alzheimer’s and Parkinson’s .
Antitumor or Cytotoxic Applications
Thiazole compounds have demonstrated antitumor and cytotoxic activities . For instance, a series of [6- (4-bromophenyl)imidazo [2,1-b]thiazol-3-yl]acetic acid arylidenehydrazides were synthesized and reported to have cytotoxic activity on three human tumor cell lines .
These are just a few of the many potential applications of (4,5-Dichloro-1,3-thiazol-2-yl)methanol and other thiazole derivatives in scientific research. It’s clear that this class of compounds has a wide range of biological activities, making it a promising area for further study and development .
Mechanism of Action
Target of Action
Thiazole derivatives, which include (4,5-dichloro-1,3-thiazol-2-yl)methanol, have been found to exhibit diverse biological activities, suggesting they may interact with a variety of targets .
Mode of Action
Thiazole compounds, in general, are known to interact with their targets in various ways, leading to different biological effects
Biochemical Pathways
Thiazole compounds have been found to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Thiazole compounds, in general, have been found to exhibit a range of biological activities, suggesting they may have diverse molecular and cellular effects .
properties
IUPAC Name |
(4,5-dichloro-1,3-thiazol-2-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Cl2NOS/c5-3-4(6)9-2(1-8)7-3/h8H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZGCWDFWSQKJPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NC(=C(S1)Cl)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Cl2NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Dichloro-1,3-thiazol-2-yl)methanol |
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